molecular formula C6H14ClNO B14709456 3-Aminohexan-2-one;hydrochloride CAS No. 21419-29-4

3-Aminohexan-2-one;hydrochloride

Cat. No.: B14709456
CAS No.: 21419-29-4
M. Wt: 151.63 g/mol
InChI Key: BZKHUXOBPKTYIQ-UHFFFAOYSA-N
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Description

3-Aminohexan-2-one;hydrochloride is an organic compound with the molecular formula C6H14ClNO It is a derivative of hexanone, where an amino group is attached to the third carbon atom and a hydrochloride group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminohexan-2-one;hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-aminohexan-2-one with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of specific catalysts, temperature control, and purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Aminohexan-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-Aminohexan-2-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Aminohexan-2-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydrochloride group can enhance the solubility and stability of the compound, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-hexanol hydrochloride: Similar structure but with an alcohol group instead of a ketone group.

    2-Aminohexan-3-one hydrochloride: Isomer with the amino group on the second carbon atom.

Uniqueness

3-Aminohexan-2-one;hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group and a ketone group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

21419-29-4

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

3-aminohexan-2-one;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-3-4-6(7)5(2)8;/h6H,3-4,7H2,1-2H3;1H

InChI Key

BZKHUXOBPKTYIQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C)N.Cl

Origin of Product

United States

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